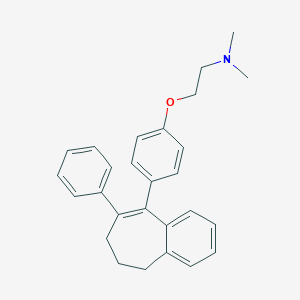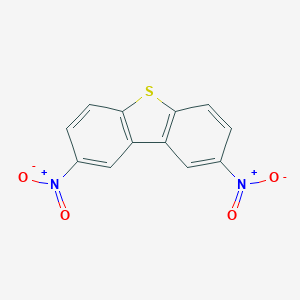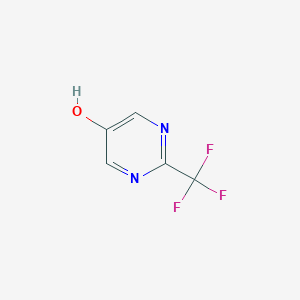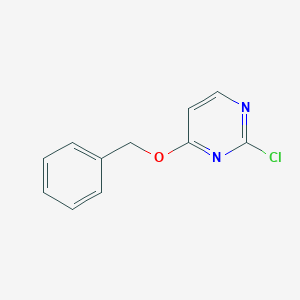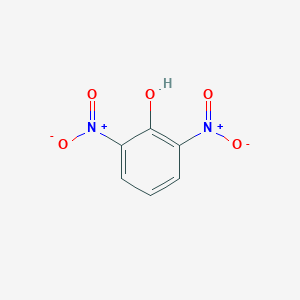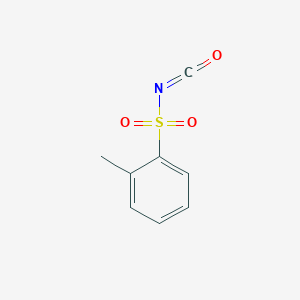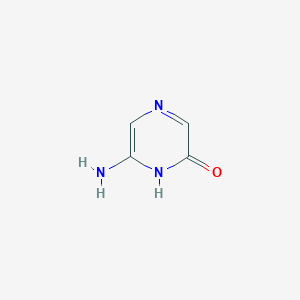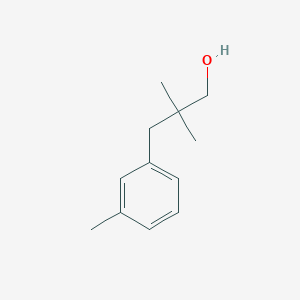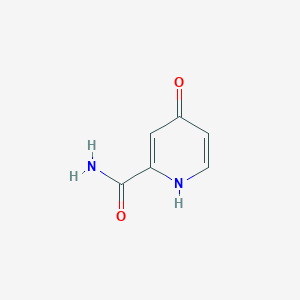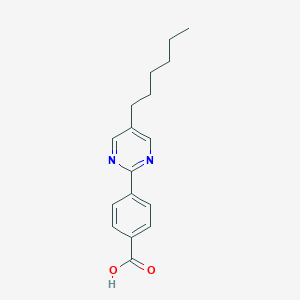
4-(5-hexyl-2-pyrimidinyl)Benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-hexyl-2-pyrimidinyl)Benzoic acid (HPBA) is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is of particular interest due to its unique chemical structure, which allows it to interact with biological systems in a variety of ways. In
Aplicaciones Científicas De Investigación
4-(5-hexyl-2-pyrimidinyl)Benzoic acid has been the subject of extensive scientific research due to its potential applications in various fields. In the pharmaceutical industry, 4-(5-hexyl-2-pyrimidinyl)Benzoic acid has been studied for its potential use as an anti-inflammatory agent, as well as for its ability to inhibit the growth of cancer cells. In agriculture, 4-(5-hexyl-2-pyrimidinyl)Benzoic acid has been investigated for its potential use as a herbicide, as well as for its ability to enhance plant growth. In materials science, 4-(5-hexyl-2-pyrimidinyl)Benzoic acid has been studied for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(5-hexyl-2-pyrimidinyl)Benzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in biological systems. In the case of its anti-inflammatory activity, 4-(5-hexyl-2-pyrimidinyl)Benzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. In the case of its anti-cancer activity, 4-(5-hexyl-2-pyrimidinyl)Benzoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. The specific mechanisms of action of 4-(5-hexyl-2-pyrimidinyl)Benzoic acid in other applications, such as herbicides and plant growth enhancers, are still being investigated.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-(5-hexyl-2-pyrimidinyl)Benzoic acid are dependent on its specific application. In the case of its anti-inflammatory activity, 4-(5-hexyl-2-pyrimidinyl)Benzoic acid has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. In the case of its anti-cancer activity, 4-(5-hexyl-2-pyrimidinyl)Benzoic acid has been shown to induce apoptosis in cancer cells, while leaving normal cells unaffected. In the case of its herbicidal activity, 4-(5-hexyl-2-pyrimidinyl)Benzoic acid has been shown to inhibit the growth of certain plant species by interfering with their metabolic processes. In the case of its plant growth enhancing activity, 4-(5-hexyl-2-pyrimidinyl)Benzoic acid has been shown to stimulate the growth of certain plant species by enhancing their nutrient uptake and metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(5-hexyl-2-pyrimidinyl)Benzoic acid in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Another advantage is its versatility, as it can be used in a variety of applications across different fields. However, one limitation of using 4-(5-hexyl-2-pyrimidinyl)Benzoic acid in lab experiments is its potential toxicity, as it has been shown to be cytotoxic in some cell lines. Additionally, its mechanism of action is not fully understood, which can make it difficult to optimize its use in specific applications.
Direcciones Futuras
There are many potential future directions for research on 4-(5-hexyl-2-pyrimidinyl)Benzoic acid. In the pharmaceutical industry, further studies could be conducted to investigate its potential as an anti-inflammatory agent and anti-cancer agent, as well as its potential use in other therapeutic applications. In agriculture, further studies could be conducted to optimize its use as a herbicide and plant growth enhancer, as well as to investigate its potential as a biopesticide. In materials science, further studies could be conducted to investigate its potential use in the development of new materials with unique properties, such as self-healing polymers. Overall, the unique properties and potential applications of 4-(5-hexyl-2-pyrimidinyl)Benzoic acid make it a promising area of research for many different fields.
Métodos De Síntesis
The synthesis of 4-(5-hexyl-2-pyrimidinyl)Benzoic acid involves the reaction of 5-hexyl-2-pyrimidinylamine with 4-chlorobenzoic acid in the presence of a base catalyst. This reaction results in the formation of 4-(5-hexyl-2-pyrimidinyl)Benzoic acid, which can be purified through recrystallization or column chromatography. The purity of the final product can be confirmed through various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Propiedades
Número CAS |
106808-97-3 |
|---|---|
Nombre del producto |
4-(5-hexyl-2-pyrimidinyl)Benzoic acid |
Fórmula molecular |
C17H20N2O2 |
Peso molecular |
284.35 g/mol |
Nombre IUPAC |
4-(5-hexylpyrimidin-2-yl)benzoic acid |
InChI |
InChI=1S/C17H20N2O2/c1-2-3-4-5-6-13-11-18-16(19-12-13)14-7-9-15(10-8-14)17(20)21/h7-12H,2-6H2,1H3,(H,20,21) |
Clave InChI |
UVIOLYDGOCKINZ-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)O |
SMILES canónico |
CCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)O |
Sinónimos |
4-(5-Hexyl-2-pyrimidinyl)-benzoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



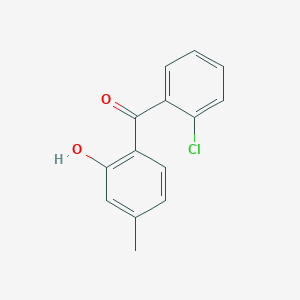
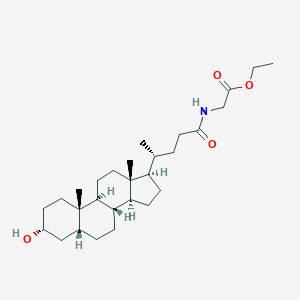
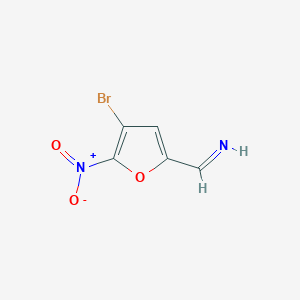
![6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole](/img/structure/B26328.png)
